molecular formula C21H18ClN5O2 B2707945 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 897615-37-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide

Cat. No. B2707945
CAS RN: 897615-37-1
M. Wt: 407.86
InChI Key: ACPOMJPLKBZSSJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tetrazol ring, a naphthamide group, and a chlorophenyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazol ring, naphthamide group, and chlorophenyl group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The tetrazol ring is known to participate in various reactions, including substitution and addition reactions . The naphthamide and chlorophenyl groups could also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazol ring could contribute to its acidity, while the naphthamide group could influence its solubility .

Scientific Research Applications

Organic Synthesis and Building Blocks

Cyanamides serve as valuable building blocks for nitrogen-rich molecules, including amidines, guanidines, and ureas. The cyanamide moiety is present in several biologically active compounds, such as cathepsin K protease inhibitors and type 4 phosphodiesterase inhibitors. Notably, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide can be synthesized via electrophilic cyanation of commercially available ®-4-chloro-α-methylbenzylamine using cyanogen bromide .

Asymmetric Synthesis

This novel chiral cyanamide holds promise as an advanced intermediate in asymmetric synthesis. Its unique structure and stereochemistry make it a potential candidate for creating enantiomerically pure compounds .

Anti-Allergic Activities

While not directly studied for anti-allergic effects, related piperazine derivatives containing a similar phenylmethyl group have been investigated for their in vivo anti-allergic activities. Further research could explore the potential of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in this context .

Antileishmanial and Antimalarial Properties

Although not specifically tested, related compounds have demonstrated antileishmanial and antimalarial activities. N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide’s structural features may warrant investigation in these areas .

Insecticides

The cyanamide motif appears in insecticides such as thiacloprid and sulfoxaflor. While not directly studied for insecticidal properties, this compound could be explored for potential pesticidal effects .

Synthetic Methodology

The electrophilic cyanation method used to synthesize N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide is widely applicable in synthetic organic chemistry. Researchers can build upon this methodology to explore other cyanamide derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information on its biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The study of this compound could open up new directions in various fields, depending on its properties and activities. For example, if it shows biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-2-29-18-12-7-14-5-3-4-6-17(14)20(18)21(28)23-13-19-24-25-26-27(19)16-10-8-15(22)9-11-16/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPOMJPLKBZSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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